molecular formula C21H23N3O4S B5065882 4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide

4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide

Cat. No. B5065882
M. Wt: 413.5 g/mol
InChI Key: DGGPHSLVLQLUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide, also known as DPP4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide inhibitor works by inhibiting the activity of this compound, which leads to increased levels of incretin hormones. This results in increased insulin secretion and improved glucose metabolism. This compound inhibitor also has anti-inflammatory and anti-cancer properties, which are thought to be mediated through its effects on immune cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to improve glucose metabolism and insulin secretion in patients with type 2 diabetes. It has also been shown to have anti-inflammatory and anti-cancer effects. In animal studies, this compound inhibitor has been shown to improve cardiac function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide inhibitor is a useful tool for studying the role of this compound in various diseases. It can be used to investigate the effects of inhibiting this compound on glucose metabolism, inflammation, and cancer. However, this compound inhibitor has limitations in terms of its specificity and selectivity. It may also have off-target effects that need to be considered in experimental design.

Future Directions

There are several future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide inhibitor. One area of interest is the development of more selective and specific inhibitors. Another area of interest is the investigation of the effects of this compound inhibitor on other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, the potential use of this compound inhibitor in combination therapy with other drugs is an area of ongoing research.
In conclusion, this compound inhibitor is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of this compound inhibitor in disease treatment.

Synthesis Methods

The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide inhibitor involves the reaction of 4-(1-piperidinyl)phenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with pyrrolidine-2,5-dione to form the final compound.

Scientific Research Applications

4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide inhibitor has been studied for its potential therapeutic applications in various diseases, including type 2 diabetes, cancer, and inflammatory disorders. It is known to inhibit the activity of dipeptidyl peptidase-4 (this compound), an enzyme that degrades incretin hormones. Incretin hormones regulate insulin secretion and glucose metabolism, making this compound inhibitor a potential treatment for type 2 diabetes. Additionally, this compound inhibitor has been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-piperidin-1-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-20-12-13-21(26)24(20)18-8-10-19(11-9-18)29(27,28)22-16-4-6-17(7-5-16)23-14-2-1-3-15-23/h4-11,22H,1-3,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGPHSLVLQLUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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